Structural Confirmation of a Single α-1,6 Branch Point Mimicking Glycogen/Amylopectin
The precise structure of 6-alpha-D-glucopyranosyl maltotriose consists of an α-D-glucopyranosyl residue linked (1→6) to the non-reducing end of maltotriose [α-D-Glcp-(1→6)-α-D-Glcp-(1→4)-α-D-Glcp-(1→4)-D-Glcp] [1]. This differs fundamentally from linear maltotetraose, which contains only α-1,4 linkages, and isomaltotetraose, which contains only α-1,6 linkages. X-ray crystallography at 1.95 Å resolution confirmed the compound bound in the active site of the Ruminococcus bromii Amy12 pullulanase, capturing a β-glucose at the reducing end in the -1 subsite, stabilized by stacking with Tyr279 [2].
| Evidence Dimension | Molecular Structure and Glycosidic Linkage Pattern |
|---|---|
| Target Compound Data | α-D-Glcp-(1→6)-α-D-Glcp-(1→4)-α-D-Glcp-(1→4)-D-Glcp (One α-1,6 bond; three α-1,4 bonds) [1] |
| Comparator Or Baseline | Maltotetraose: α-D-Glcp-(1→4)-α-D-Glcp-(1→4)-α-D-Glcp-(1→4)-D-Glcp (all α-1,4 bonds); Isomaltotetraose: α-D-Glcp-(1→6)-α-D-Glcp-(1→6)-α-D-Glcp-(1→6)-D-Glcp (all α-1,6 bonds) |
| Quantified Difference | Presence of a single α-1,6 branch in the target compound vs. no branch (maltotetraose) or all α-1,6 bonds (isomaltotetraose). |
| Conditions | Structural definition per IUPAC and X-ray crystallography (PDB: 7LSU, 1.95 Å resolution) [2] |
Why This Matters
The unique branched structure is essential for accurate enzyme kinetics and specificity studies; linear or all-α-1,6 analogs will not be recognized by debranching enzymes or glucoamylases in the same manner, leading to invalid experimental conclusions.
- [1] Rat Genome Database. (n.d.). alpha-D-Glcp-(1->6)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp Ontology Report. https://rgd.mcw.edu/rgdweb/ontology/view.html?acc_id=CHEBI:180000 View Source
- [2] Protein Data Bank. (2021). 7LSU: Ruminococcus bromii Amy12-D392A with 63-a-D-glucosyl-maltotriose. https://doi.org/10.2210/pdb7LSU/pdb View Source
